![molecular formula C9H17NO3 B577786 2-Oxa-7-azaspiro[3.5]nonane acetate CAS No. 1313369-52-6](/img/structure/B577786.png)
2-Oxa-7-azaspiro[3.5]nonane acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxa-7-azaspiro[3.5]nonane, also known by its CAS Number 241820-91-7, is a compound with a molecular weight of 127.19 . It is used in the preparation of benzothienoazepine compounds as respiratory syncytial virus RNA polymerase inhibitors . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The molecular structure of 2-Oxa-7-azaspiro[3.5]nonane is represented by the linear formula C7H13NO . The InChI code for this compound is 1S/C7H13NO/c1-3-8-4-2-7(1)5-9-6-7/h8H,1-6H2 .Physical And Chemical Properties Analysis
2-Oxa-7-azaspiro[3.5]nonane is a solid or semi-solid or lump or liquid . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 208.4±40.0 °C at 760 mmHg, and a flash point of 74.4±16.8 °C .Wissenschaftliche Forschungsanwendungen
Spirocyclic Oxetane-Fused Benzimidazole Synthesis
- Gurry, McArdle, and Aldabbagh (2015) described a synthesis method for 2-oxa-7-azaspiro[3.5]nonane. They focused on converting spirocyclic oxetanes into benzimidazoles, highlighting the potential of these compounds in creating novel tetracyclic systems (Gurry, McArdle, & Aldabbagh, 2015).
Mn(III)-Based Synthesis of Oxaspiro Nonanediones
- Huynh, Nguyen, and Nishino (2017) developed a one-pot synthesis method for 2-oxa-7-azaspiro[4.4]nonane-8,9-diones. This process involved Mn(III)-based oxidation, indicating a novel approach to synthesizing these compounds (Huynh, Nguyen, & Nishino, 2017).
Strategies in Spiroaminals Synthesis
- Sinibaldi and Canet (2008) reviewed different strategies for synthesizing spiroaminals, including 1-oxa-7-azaspiro[5.5]undecane and related compounds. They highlighted their biological activities and the challenges in their chemical synthesis (Sinibaldi & Canet, 2008).
Applications in Synthetic Chemistry
- The synthesis of various spirocyclic systems, including 1-oxa-7-azaspiro[5.5]undecane, by Holmes et al. (1984), Nagasaka, Sato, and Saeki (1997), and others, demonstrates the versatility of these compounds in synthetic chemistry. They serve as building blocks for more complex molecular structures (Holmes et al., 1984); (Nagasaka, Sato, & Saeki, 1997).
Multifunctional Modules in Drug Discovery
- Li, Rogers-Evans, and Carreira (2013) synthesized thia/oxa-azaspiro[3.4]octanes as novel, multifunctional modules for drug discovery. These spirocycles are designed to be structurally diverse and potentially useful in various medicinal chemistry applications (Li, Rogers-Evans, & Carreira, 2013).
Catalytic Hydrogenation in Organic Synthesis
- Sukhorukov et al. (2008) explored the use of [(5,6-Dihydro-4 H-1,2-oxazin-3-yl)methyl]malonates in organic synthesis. They demonstrated a catalytic hydrogenation process to transform these compounds into methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, offering insights into novel organic synthesis methods (Sukhorukov et al., 2008).
Safety and Hazards
The compound is classified as hazardous. It has a GHS05 pictogram, a signal word of “Danger”, and hazard statements including H314 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing), and P310 (immediately call a poison center or doctor/physician) . In combustion, it emits toxic fumes of carbon dioxide, carbon monoxide, and nitrogen oxides .
Wirkmechanismus
Target of Action
It is used in the preparation of benzothienoazepine compounds, which are known to inhibit the respiratory syncytial virus rna polymerase .
Biochemical Pathways
It is known to be used in the synthesis of benzothienoazepine compounds, which have been shown to inhibit the respiratory syncytial virus RNA polymerase
Result of Action
As it is used in the synthesis of benzothienoazepine compounds, which are known to inhibit the respiratory syncytial virus RNA polymerase , it may contribute to the antiviral activity of these compounds.
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at a temperature between 2-8°c .
Eigenschaften
IUPAC Name |
acetic acid;2-oxa-7-azaspiro[3.5]nonane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.C2H4O2/c1-3-8-4-2-7(1)5-9-6-7;1-2(3)4/h8H,1-6H2;1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUAPRYBANCHCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CNCCC12COC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxa-7-azaspiro[3.5]nonane acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

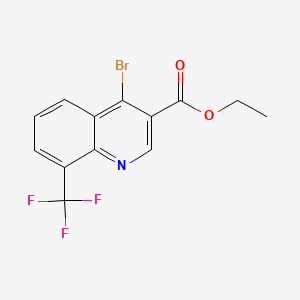
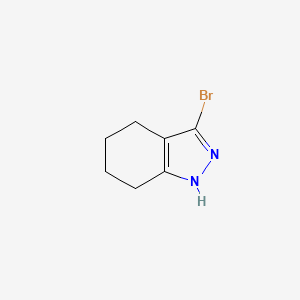
![7-Chloro-4-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B577707.png)
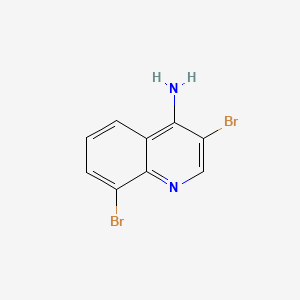

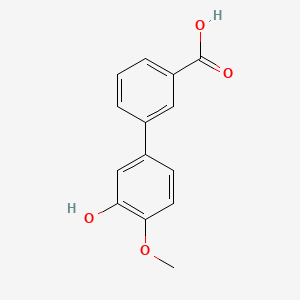
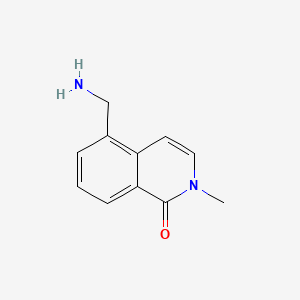
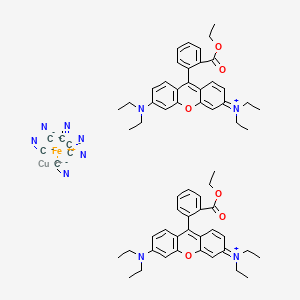
![3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B577714.png)

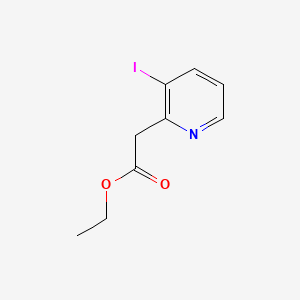
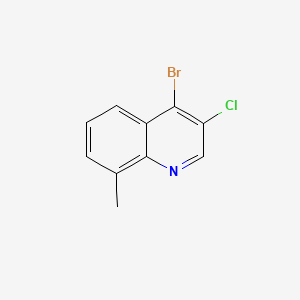
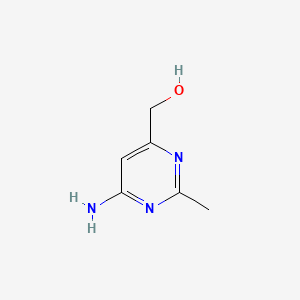
![7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione](/img/structure/B577726.png)